molecular formula C16H12O2S B5407213 2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B5407213
M. Wt: 268.3 g/mol
InChI Key: SIXRCGJORZWPIV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as MBT, is a synthetic compound that has been the subject of extensive scientific research. MBT belongs to the family of benzothiophene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. Another proposed mechanism is that this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the activity of natural killer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the activity of anti-inflammatory cytokines such as IL-10.

Advantages and Limitations for Lab Experiments

2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its high potency and selectivity against cancer cells and viruses. This compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.
In conclusion, this compound is a synthetic compound with promising therapeutic potential for cancer, inflammation, and viral infections. Its potent anti-cancer activity, anti-inflammatory properties, and ability to inhibit viral replication make it a valuable research tool for investigating the underlying mechanisms of these diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to identify new avenues for drug development.

Synthesis Methods

2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the reaction of 2-acetylbenzothiophene with 3-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction yields this compound as a yellow crystalline solid, which can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-(3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV-1, influenza A virus, and herpes simplex virus.

Properties

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-18-12-6-4-5-11(9-12)10-15-16(17)13-7-2-3-8-14(13)19-15/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXRCGJORZWPIV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.